1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Overview
Description
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
1-Ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a compound that can be involved in various synthetic pathways, including the synthesis of pyrazines. Ethylenediamine (ED) vapor, when passed over copper oxide/copper chromite catalysts, can yield pyrazine with high selectivity through intermolecular deamination and cyclization to form piperazine derivatives, which undergo subsequent dehydrogenation to form pyrazine. This process highlights the role of piperazine structures in catalyzing the formation of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry (Latha, Sadasivam, & Sivasankar, 2007).
Pharmaceutical Applications
Piperazine derivatives exhibit significant biological activities, including anticonvulsant and antimicrobial properties. Compounds derived from piperazine structures have been synthesized and tested for their potential in treating various conditions. For example, novel 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized, showing potential anticonvulsant properties. This demonstrates the versatility of piperazine derivatives in contributing to the development of new therapeutic agents (Aytemir, Septioğlu, & Çalış, 2010).
Antimicrobial and Antitubercular Research
Piperazine derivatives have also been explored for their antimicrobial and antitubercular activities. Novel fluoroquinolones based on piperazine structures were synthesized and evaluated in vivo against Mycobacterium tuberculosis, demonstrating their potential in the treatment of tuberculosis. This highlights the role of piperazine derivatives in addressing infectious diseases and contributing to the development of new antimicrobial agents (Shindikar & Viswanathan, 2005).
Serotonergic Ligand Applications
Piperazine structures have been investigated for their affinity towards serotonin receptors, which can be leveraged for therapeutic purposes. The synthesis and pharmacological activity of a series of pyrazoles led to the identification of a clinical candidate for pain management, showcasing the therapeutic potential of piperazine derivatives in neuromodulation and pain relief (Díaz et al., 2020).
Environmental Applications
In addition to pharmaceutical applications, piperazine derivatives, such as aqueous piperazine solutions, have been studied for their resistance to thermal degradation and oxidation in carbon dioxide capture processes. This demonstrates the potential of piperazine derivatives in environmental applications, particularly in efforts to mitigate greenhouse gas emissions (Freeman, Davis, & Rochelle, 2010).
Properties
IUPAC Name |
1-ethyl-3-(oxan-4-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-13-6-5-12-11(9-13)10-3-7-14-8-4-10/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRMGBULQODTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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